α-Glucosidase Potency vs. Mortatarin F and Acarbose
Mortatarin G (compound 3) exhibits moderate α-glucosidase inhibitory activity relative to its closest structural analog, Mortatarin F (compound 1), and the clinical reference drug, acarbose. Under identical assay conditions, Mortatarin F (IC₅₀ = 8.7 μM) is approximately 2.3-fold more potent than Mortatarin G (IC₅₀ = 20.4 ± 1.4 μM), while the activity of Mortatarin G is statistically comparable to that of acarbose (IC₅₀ = 19.6 μM) [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 20.4 ± 1.4 μM |
| Comparator Or Baseline | Mortatarin F (IC₅₀ = 8.7 μM); Acarbose (IC₅₀ = 19.6 μM) |
| Quantified Difference | Mortatarin F is ~2.3-fold more potent than Mortatarin G; Mortatarin G potency is within 4% of acarbose |
| Conditions | α-Glucosidase from Saccharomyces cerevisiae; substrate: 4-nitrophenyl α-D-glucopyranoside (pNPG); pH 6.8; 37°C |
Why This Matters
This establishes the potency tier of Mortatarin G, clarifying that it is not a high-potency inhibitor but a moderate-potency scaffold suitable for mechanistic studies where its specific binding mode is of interest, not simply maximal inhibition.
- [1] Tian, J. L.; et al. Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation. J. Agric. Food Chem. 2023, 71 (23), 9135–9147. View Source
